molecular formula C9H9ClO3S B1463105 Chroman-8-sulfonyl chloride CAS No. 1048970-15-5

Chroman-8-sulfonyl chloride

Cat. No. B1463105
CAS RN: 1048970-15-5
M. Wt: 232.68 g/mol
InChI Key: ICMATZNLBWDEAR-UHFFFAOYSA-N
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Description

Chroman-8-sulfonyl chloride is a laboratory chemical . It is used in various chemical reactions and has the molecular formula C9H9ClO3S .


Synthesis Analysis

Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .


Molecular Structure Analysis

The molecular formula of Chroman-8-sulfonyl chloride is C9H9ClO3S . Its molecular weight is 232.684 Da .


Chemical Reactions Analysis

Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, are known to react with nucleophilic reagents . They are also used in the postsynthetic modification of certain compounds .


Physical And Chemical Properties Analysis

Chroman-8-sulfonyl chloride is a powder with a melting point of 77-82 °C . It is used in peptide synthesis and should be stored at −20°C .

Scientific Research Applications

Anti-Inflammatory Agents

Chroman derivatives, including Chroman-8-sulfonyl chloride, have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have been tested for their ability to inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, which is a significant marker of inflammation . The structure-activity relationship studies suggest that the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring significantly affect their inhibitory activities.

Photocatalysis in Organic Synthesis

Chroman-8-sulfonyl chloride can be used in photocatalytic processes to synthesize sulfonyl chlorides and sulfonamides . This application takes advantage of the compound’s ability to undergo chromoselective reactions when exposed to light of specific wavelengths. This property is particularly useful in creating sulfur-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.

Safety and Hazards

Chroman-8-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Chroman-8-sulfonyl chloride, like other sulfonyl chlorides, could be used in the development of new chromone derivatives with diversified pharmacological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Mechanism of Action

properties

IUPAC Name

3,4-dihydro-2H-chromene-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMATZNLBWDEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670705
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048970-15-5
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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